(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Description
Properties
Molecular Formula |
C9H4Cl6O4 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(1S,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1?,2?,7-,8+ |
InChI Key |
DJKGDNKYTKCJKD-SBUZQEQSSA-N |
Isomeric SMILES |
C1(C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
Canonical SMILES |
C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction temperatures are crucial to ensure the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary based on the desired product, with temperature and solvent choice being critical factors .
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Research studies explore its potential as a biochemical probe due to its unique structure.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to engage in various chemical interactions, influencing biological pathways and chemical reactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Properties :
- Melting point : 208–210°C
- Water solubility : 3.5 g/L at 25°C
- Log Kow : 2.3
- Applications : Flame retardant in polyurethane foams, resins, coatings, and textile treatments due to its thermal stability and halogen content .
Structural Analogues
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Derivatives
- Structure : Replaces chlorine atoms with an oxygen bridge at the 7-position. Derivatives include dimethyl ester and polyanionic forms .
- Synthesis : Synthesized via Diels-Alder reaction between furan and maleic anhydride, followed by esterification or hydrolysis .
- Properties :
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (Non-Chlorinated)
- Structure : Lacks chlorine substituents; simpler bicyclic backbone .
- Properties: Melting point: ~120°C (lower than chlorendic acid) . Higher solubility in organic solvents due to reduced halogen content.
Potassium Salt of Chlorendic Acid (CA-19)
Functional Derivatives
Chlorendic Acid Esters
- Examples: Dibutyl chlorendate (CAS 1770-80-5): Used as a plasticizer and flame retardant additive . Diallyl chlorendate (CAS 3232-62-0): Reactive monomer for cross-linked polymers .
- Properties :
HET Acid-Based Oligoesters
- Synthesis : Condensation of HET acid with aliphatic diols (e.g., 1,2-ethanediol, 1,4-butanediol) .
- Properties :
Performance Comparison Table
Biological Activity
(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, commonly known as chlorendic acid, is a chlorinated bicyclic compound with significant industrial applications and potential biological implications. This article examines its biological activity based on diverse research findings and case studies.
- Chemical Formula : C₉H₄Cl₆O₄
- Molecular Weight : 388.84 g/mol
- CAS Number : 115-28-6
- Solubility : Slightly soluble in water; soluble in organic solvents such as ethanol and acetone.
Chlorendic acid is primarily used in the synthesis of flame retardants and as an intermediate in producing various polymers and resins .
Biological Activity Overview
Chlorendic acid exhibits a range of biological activities that have been studied in various contexts:
1. Toxicological Studies
Chlorendic acid has been classified as a potential carcinogen. Studies have shown that exposure to chlorendic acid can lead to adverse health effects in laboratory animals. For instance:
- Carcinogenic Potential : In rodent studies, chlorendic acid has shown tumorigenic effects when administered at high doses .
- Endocrine Disruption : Research indicates that chlorendic acid may act as an endocrine disruptor, affecting hormone balance and reproductive health in animals .
2. Environmental Impact
Due to its persistence in the environment and potential for bioaccumulation, chlorendic acid poses ecological risks:
- Soil Half-life : The compound has a half-life of approximately 140 to 280 days in soil environments, indicating its resistance to degradation .
- Aquatic Toxicity : Chlorendic acid has been observed to be toxic to aquatic organisms, raising concerns about its impact on ecosystems where it may leach from treated materials .
Case Study 1: Carcinogenicity Assessment
A comprehensive study conducted by the National Toxicology Program evaluated the carcinogenic potential of chlorendic acid. The findings indicated that high-dose exposure led to increased incidences of liver tumors in male rats and thyroid tumors in female rats, establishing a link between chlorendic acid exposure and cancer risk .
Case Study 2: Endocrine Disruption
Research published in Environmental Health Perspectives highlighted the endocrine-disrupting capabilities of chlorendic acid. The study demonstrated alterations in reproductive hormone levels among exposed wildlife populations, suggesting implications for fertility and population dynamics .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Carcinogenic Potential | Associated with tumor formation in laboratory animals at high doses. |
| Endocrine Disruption | Alters hormone levels affecting reproductive health. |
| Environmental Persistence | Half-life of 140–280 days in soil; potential for bioaccumulation. |
| Aquatic Toxicity | Toxic effects observed in aquatic organisms; ecological risks identified. |
Q & A
Basic: What are the established synthetic routes and characterization methods for chlorendic acid?
Answer:
Chlorendic acid is synthesized via chlorination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (norbornene derivative) using chlorine gas under controlled conditions. Industrial methods often involve catalytic processes to achieve high hexachlorination efficiency . Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm the bicyclic structure and chlorine substitution pattern.
- IR spectroscopy to identify carboxylic acid/anhydride functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis to verify stoichiometry (C₉H₄Cl₆O₄) .
Basic: What are the key physicochemical properties relevant to experimental handling?
Answer:
Critical properties include:
Basic: How is chlorendic acid utilized in flame-retardant polymer research?
Answer:
Chlorendic acid (and its anhydride) is incorporated into polyesters and epoxy resins to enhance flame resistance via two mechanisms:
Char formation : Chlorine release during thermal decomposition forms HCl, which quenches free radicals .
Dilution effect : High chlorine content (≈57% by mass) reduces fuel availability .
Methodology : Evaluate flame retardancy using cone calorimetry (heat release rate) and thermogravimetric analysis (TGA) under oxidative conditions .
Advanced: What is the mechanistic role of chlorendic acid derivatives in β-crystallization of isotactic polypropylene (iPP)?
Answer:
The potassium salt of chlorendic acid (CA-19) acts as a β-nucleating agent for iPP:
-
Mechanism : CA-19 induces epitaxial growth of β-crystals by aligning polymer chains on its crystalline surface .
-
Impact :
Parameter Effect β-crystal content Up to 46.3% (vs. 0% in pure iPP) Impact strength 2× increase (18.5 kJ/m² vs. 9.2 kJ/m²) Crystallization temp (Tₚ) ↑7°C (non-isothermal kinetics)
Experimental design : Use differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) to quantify β-phase content.
Advanced: How do contradictory findings on chlorendic acid biodegradability inform experimental design?
Answer:
While chlorendic acid is labeled a "dead-end" metabolite of cyclodiene pesticides, recent studies propose anaerobic-aerobic mineralization pathways . Contradictions arise due to:
- Environmental persistence : High chlorine content and rigid bicyclic structure hinder enzymatic attack .
- Degradation assays : Use ¹⁴C-labeled chlorendic acid in microcosm studies to track mineralization products. Photo-catalytic degradation (e.g., TiO₂/UV) generates intermediates like dichloroacetic acid, monitored via GC-MS .
Advanced: How can environmental persistence be modeled using Henry’s Law constants for chlorendic acid esters?
Answer:
Esters (e.g., dibutyl chlorendate) exhibit air-water partitioning behavior critical for fate modeling:
| Ester | Henry’s Law Constant (H, Pa·m³/mol) |
|---|---|
| Dibutyl chlorendate | 5.8×10² |
| Di-2-ethylhexyl chlorendate | 1.4×10² |
| Methodology : Measure H via gas-stripping experiments and validate with quantitative structure-property relationship (QSPR) models . |
Advanced: What analytical techniques are optimal for detecting chlorendic acid in complex matrices?
Answer:
- LC-MS/MS : Electrospray ionization (ESI⁻) with MRM transitions (e.g., m/z 387 → 351 for [M-H]⁻) .
- Solid-phase extraction (SPE) : Use C18 cartridges for environmental water samples (recovery >85%) .
- X-ray crystallography : Resolve stereochemistry of derivatives (e.g., mercury complexes) .
Advanced: What safety protocols are critical for lab-scale handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
